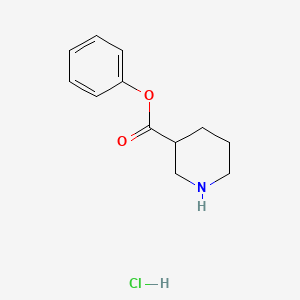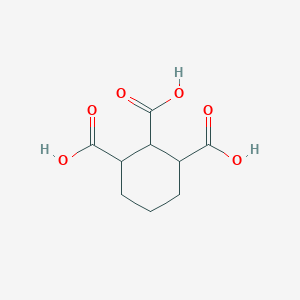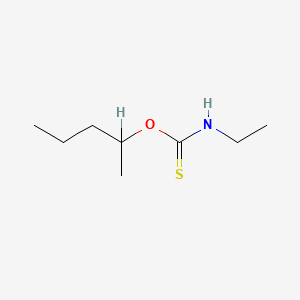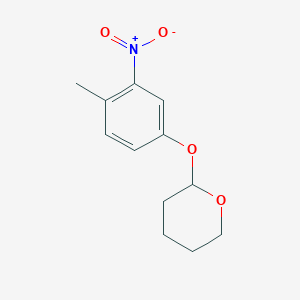
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene typically involves the reaction of 3,4-dimethoxyphenylselenium chloride with 1,2-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene
- 4-(3,4-Dimethoxyphenyl)thio-1,2-dimethoxybenzene
- 4-(3,4-Dimethoxyphenyl)tellanyl-1,2-dimethoxybenzene
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium’s ability to undergo redox reactions and its role in biological systems make this compound particularly interesting for research in antioxidant and therapeutic applications.
Propiedades
| 117402-69-4 | |
Fórmula molecular |
C16H18O4Se |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)selanyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se/c1-17-13-7-5-11(9-15(13)19-3)21-12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 |
Clave InChI |
JFTJYGGFEVAISZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[Se]C2=CC(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)






